3-Amino-4-(phenylamino)benzoic acid
Overview
Description
3-Amino-4-(phenylamino)benzoic acid is a compound that has been the subject of various chemical studies due to its potential as a building block in the synthesis of more complex molecules. Its structure, containing both an amino and a phenylamino group attached to a benzoic acid moiety, offers multiple sites for chemical reactions, making it a versatile intermediate for synthetic applications.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from simple benzoic acid derivatives. For instance, 4-Amino-3-(aminomethyl)benzoic acid, an analog, is synthesized in a high yield from 4-aminobenzoic acid through regioselective amidomethylation, showcasing the potential methodologies that could be adapted for synthesizing 3-Amino-4-(phenylamino)benzoic acid (Pascal et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-4-(phenylamino)benzoic acid often shows significant charge transfer characteristics, as observed in studies of its fluorescence and NMR spectra. These studies highlight the intramolecular charge transfer and the stabilizing effects of substituents on the molecule's electronic structure (Ma et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-4-(phenylamino)benzoic acid derivatives are diverse, reflecting the compound's reactivity at different functional groups. For example, the amino and phenylamino groups can undergo selective acylation, offering pathways to various derivatives for pharmaceutical and material science applications (Chen Zhao, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of 3-Amino-4-(phenylamino)benzoic acid in different environments. These properties are determined by the compound's molecular geometry, hydrogen bonding, and intermolecular interactions, which can be studied through crystallography and spectroscopy methods (Liu et al., 2023).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-(phenylamino)benzoic acid, such as acidity, basicity, and reactivity towards various reagents, are influenced by its functional groups. Studies on similar compounds have shown that the presence of amino and phenylamino groups significantly affects the compound's reactivity, enabling a wide range of chemical transformations (Wijekoon et al., 2012).
Scientific Research Applications
1. Charge Transfer Studies
3-Amino-4-(phenylamino)benzoic acid has been studied for its intramolecular charge transfer (ICT) characteristics. Research by Ma, Chen, and Jiang (2003) found that this compound exhibits strong Stokes-shifted fluorescence in aprotic polar solvents, indicating its ICT character. The study helps in understanding the specialty of the anilino moiety as an electron donor compared to aliphatic amino groups (Ma, Chen, & Jiang, 2003).
2. Building Blocks for Pseudopeptide Synthesis
Pascal et al. (2000) discussed the synthesis of novel amino acids derived from 3-Amino-4-(phenylamino)benzoic acid, highlighting their application as building blocks in the synthesis of peptidomimetics and combinatorial chemistry. These derivatives offer distinct functionalities useful for peptide bond formation and peptide chain elongation (Pascal, Sola, Labéguère, & Jouin, 2000).
3. Polymerization and Cyclization
The compound has been investigated for its role in the polymerization and cyclization of certain compounds. Yokoyama et al. (2005) studied the polymerization characteristics of derivatives of 3-Amino-4-(phenylamino)benzoic acid, demonstrating different polymerization behaviors depending on the orientation of substituents (Yokoyama, Saito, Shimizu, & Yokozawa, 2005).
4. Cancer Cell Labeling and Peptide Modification
Ni et al. (2015) synthesized a novel amino acid derivative related to 3-Amino-4-(phenylamino)benzoic acid, highlighting its potential in cancer cell labeling and peptide modification. The study shows that the derivative exhibits stability in biological media and could be used as a phenylalanine or tyrosine analogue in peptide synthesis (Ni, Zhou, Li, Zhang, & Dong, 2015).
5. Biosynthesis of 3-Amino-benzoic Acid
A study by Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for de novo production of 3-amino-benzoic acid, a related compound, demonstrating the potential of co-culture engineering in metabolic engineering and biosynthesis (Zhang & Stephanopoulos, 2016).
6. Antibacterial Activity
Research by Parekh et al. (2005) explored the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, a compound structurally related to 3-Amino-4-(phenylamino)benzoic acid. Their findings suggest potential applications in developing antibacterial agents (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
properties
IUPAC Name |
3-amino-4-anilinobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSRJZNYVRVFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354451 | |
Record name | 3-Amino-4-phenylamino-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(phenylamino)benzoic acid | |
CAS RN |
55296-17-8 | |
Record name | 3-Amino-4-phenylamino-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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